

# Application Notes and Protocols for Citral in Antimicrobial Food Packaging

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## Compound of Interest

Compound Name: Citral

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## Introduction

**Citral**, a monoterpene aldehyde comprising the isomers geranial and neral, is a primary component of lemongrass essential oil and is also found in the oils of lemon, orange, and lime. [1][2] Recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), **citral** is widely utilized as a flavoring agent in the food and beverage industry. [1][3] Beyond its aromatic properties, extensive research has demonstrated **citral**'s potent, broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, making it a promising natural compound for the development of active food packaging. [1][4][5]

The application of **citral** in food packaging aims to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life and enhancing the safety of food products. [1][6] However, **citral**'s high volatility, low water solubility, and susceptibility to degradation under certain environmental conditions present challenges for its direct application. [7][8] To overcome these limitations, delivery systems such as nanoemulsions, nanostructured lipid carriers (NLCs), and microencapsulation have been developed to improve its stability, controlled release, and overall efficacy in packaging materials. [7][9][10]

This document provides detailed application notes, summarizes key quantitative data on **citral**'s antimicrobial efficacy, and outlines experimental protocols for incorporating and evaluating **citral** in antimicrobial food packaging systems.

## Application Notes

- **Antimicrobial Spectrum:** **Citral** exhibits significant inhibitory effects against common foodborne pathogens and spoilage microorganisms, including *Escherichia coli*, *Staphylococcus aureus*, *Listeria monocytogenes*, *Salmonella typhimurium*, *Cronobacter sakazakii*, and various fungal species like *Aspergillus niger* and *Penicillium* species.[1][6][11][12]
- **Mechanism of Action:** The primary antimicrobial mechanism of **citral** involves disrupting the microbial cell membrane, leading to a loss of structural integrity, increased permeability, and leakage of intracellular components like ATP.[1][11][13] This disruption dissipates the proton-motive force, inhibits respiratory enzymes, and ultimately leads to cell death.[9][13]
- **Delivery Systems:** Due to its volatile and hydrophobic nature, encapsulating **citral** is a highly effective strategy.
  - **Nanoemulsions:** Incorporating **citral** into nanoemulsions enhances its dispersibility in hydrophilic polymer matrices (like gelatin or chitosan) and provides a controlled release, improving long-term antimicrobial activity.[10][14]
  - **Nanostructured Lipid Carriers (NLCs):** Encapsulation in NLCs significantly improves **citral's** antimicrobial effect, with studies showing lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values compared to **citral** emulsions.[9]
  - **Microencapsulation (Spray Drying):** This technique protects **citral** from degradation due to heat, light, and oxygen, allowing for its incorporation as a stable powder into packaging films.[7][15][16]
- **Synergistic Effects:** The antimicrobial activity of **citral** can be enhanced when used in combination with other natural antimicrobials, such as eugenol or thymol.[1][3] This synergistic action can broaden the antimicrobial spectrum and reduce the required concentration of individual compounds.
- **Food Applications:** **Citral**-incorporated packaging has shown potential for preserving a range of food products, including meat, fish, fruits, and vegetables, by effectively reducing microbial loads and delaying oxidative processes.[6][17]

## Quantitative Data Summary

The antimicrobial efficacy of **citral** has been quantified using various metrics. The following tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of **Citral** against Various Microorganisms

Microorganism	Strain	MIC Value	Reference
Escherichia coli	ATCC 25922	>2000 µg/mL (emulsion), 1000 µg/mL (NLCs)	[9]
Staphylococcus aureus	ATCC 25923	500 µg/mL (emulsion), 250 µg/mL (NLCs)	[9]
Staphylococcus aureus	-	0.25 mg/mL	[17]
Bacillus cereus	ATCC 11778	250 µg/mL (emulsion), 125 µg/mL (NLCs)	[9]
Cronobacter sakazakii	ATCC 29544	0.54 mg/mL	[3][11]
Cronobacter sakazakii	Isolate CS 2, CS 3	0.27 mg/mL	[3][11]
Vibrio parahaemolyticus	ATCC 17802	100 µg/mL	[18]
Candida albicans	ATCC 10231	500 µg/mL (emulsion), 250 µg/mL (NLCs)	[9]
Aspergillus niger	-	7.812 µL/mL	[12]
Botrytis cinerea	-	15.624 µL/mL	[12]

Table 2: Bactericidal and Fungicidal Activity of **Citral**

Microorganism	Parameter	Concentration / Condition	Result	Reference
Escherichia coli	Log Reduction	20% citral coating	2.1 - 3.8 log reduction	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Staphylococcus aureus	Log Reduction	20% citral coating	4.3 log reduction	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Acinetobacter baumannii (MDR)	Zone of Inhibition	-	17 - 80 mm	<a href="#">[3]</a>
Acinetobacter baumannii (MDR)	MBC	0.3% v/v	-	<a href="#">[3]</a>
Cronobacter sakazakii	Biofilm Inhibition	225 µM citral at 25°C	67.1% - 70.1% inhibition	<a href="#">[3]</a>
Penicillium italicum	Fungal Inhibition	Pectin film with microencapsulated citral	42-68% inhibition	<a href="#">[7]</a> <a href="#">[15]</a>
Colletotrichum gloeosporioides	Fungal Inhibition	Pectin film with microencapsulated citral	42-68% inhibition	<a href="#">[7]</a> <a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Preparation of Citral-Nanoemulsion-Incorporated Chitosan Film

This protocol is adapted from methodologies involving the preparation of nanoemulsions for incorporation into biopolymer films.[\[10\]](#)

#### 1. Materials:

- Chitosan (food grade)

- Acetic acid
- Glycerol (plasticizer)
- **Citral**
- Tween 80 (surfactant)
- Distilled water

## 2. Procedure:

- Preparation of Chitosan Solution (Film Matrix):
  - Dissolve 2g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring for 6 hours at room temperature until fully dissolved.
  - Add 0.5 mL of glycerol as a plasticizer and stir for another 30 minutes.
  - Filter the solution to remove any undissolved particles.
- Preparation of **Citral** Nanoemulsion:
  - Prepare the oil phase by mixing **citral** and Tween 80 at a specific ratio (e.g., 1:1 w/w).
  - Add the oil phase dropwise to distilled water under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.
  - Further reduce the droplet size by ultrasonication or high-pressure homogenization to obtain a stable, translucent nanoemulsion.
- Incorporation and Casting:
  - Add the desired amount of **citral** nanoemulsion (e.g., 1% w/w based on chitosan) to the chitosan solution.
  - Stir the mixture for 1 hour to ensure homogeneous distribution.

- Pour a specific volume (e.g., 40 mL) of the final film-forming solution onto a level petri dish (e.g., 90 mm diameter).
- Dry the cast film in an oven at a controlled temperature (e.g., 40°C) for 24-48 hours.
- Peel the dried film from the plate and store it in a desiccator for further analysis.

## Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the antimicrobial activity of a compound.[9][19]

### 1. Materials:

- 96-well microtiter plates
- Test microorganism (e.g., E. coli ATCC 25922)
- Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
- **Citral** stock solution (dissolved in a suitable solvent like DMSO or ethanol, if necessary)
- Sterile pipette tips and multichannel pipette
- Incubator

### 2. Procedure:

- Add 100 µL of sterile broth to all wells of a 96-well plate.
- Add 100 µL of the **citral** stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on, down the row. Discard 100 µL from the last well.
- Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration

of approximately  $5 \times 10^5$  CFU/mL in the wells.

- Add 100  $\mu$ L of the diluted microbial suspension to each well.
- Include a positive control (broth + inoculum, no **citral**) and a negative control (broth only).
- Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
- Determine the MIC as the lowest concentration of **citral** that completely inhibits visible microbial growth.

## Protocol 3: Evaluation of Antimicrobial Activity by Agar Disc Diffusion (Zone of Inhibition)

This qualitative method is used to assess the antimicrobial activity of leachable substances from a packaging film.[\[20\]](#)[\[21\]](#)

### 1. Materials:

- Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
- Test microorganism
- Sterile swabs
- **Citral**-incorporated film samples (cut into discs of a specific diameter, e.g., 6 mm)
- Control film (without **citral**)
- Sterile forceps
- Incubator

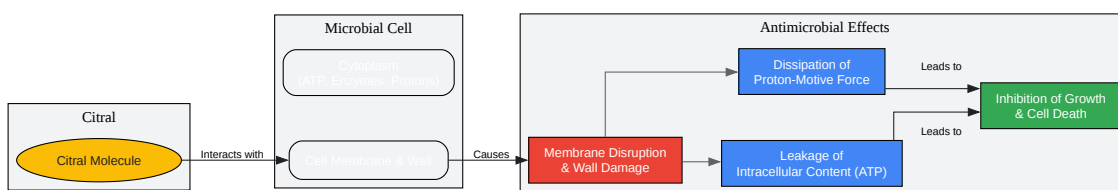
### 2. Procedure:

- Prepare a standardized microbial suspension (0.5 McFarland).

- Dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.
- Evenly inoculate the entire surface of an agar plate by swabbing in three different directions.
- Using sterile forceps, place a disc of the **citral**-incorporated film onto the center of the inoculated agar plate. Gently press the disc to ensure complete contact with the agar.
- Place a control film disc on a separate, similarly inoculated plate.
- Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
- After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around the film disc. A larger zone indicates greater antimicrobial activity.[\[19\]](#)

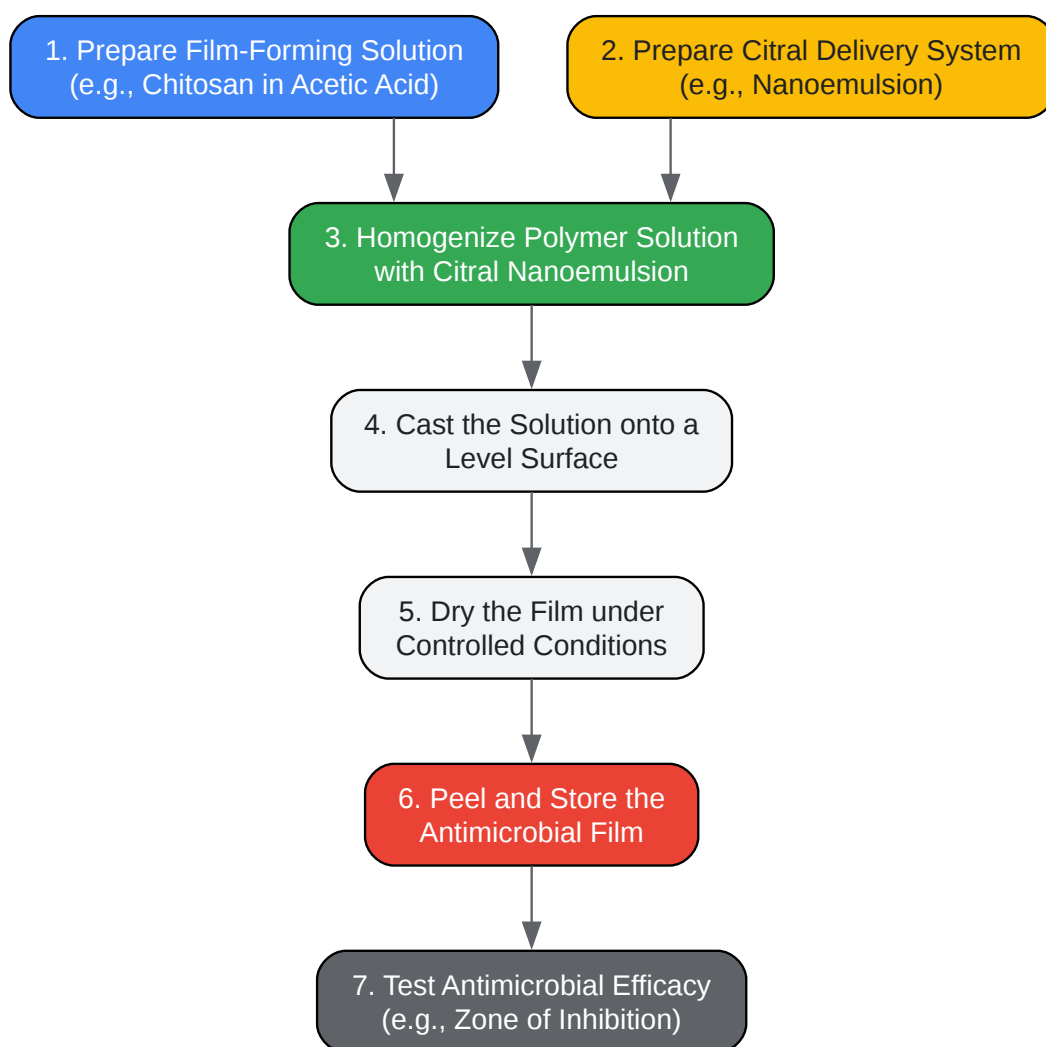
## Visualizations





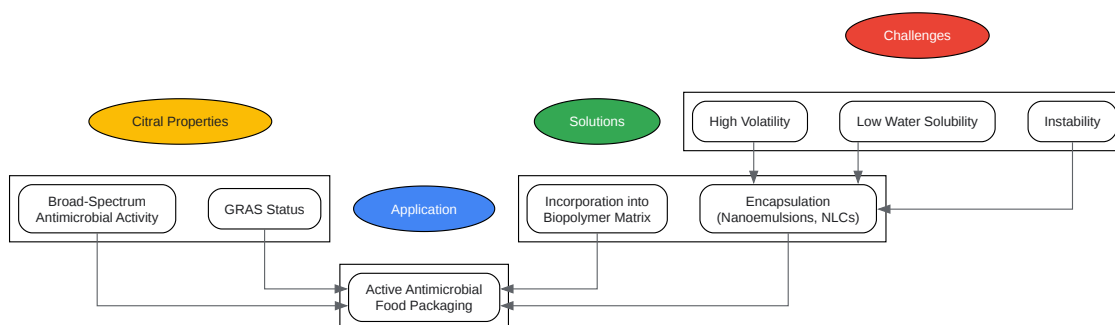
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Caption: Proposed antimicrobial mechanism of action for **citral**.



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Caption: Experimental workflow for preparing and testing **citral**-loaded antimicrobial film.



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Caption: Logical relationship for **citral**'s use in active food packaging.

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